molecular formula C20H31ClN2O B11324865 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide

Cat. No.: B11324865
M. Wt: 350.9 g/mol
InChI Key: MSUUIDWSCUEUBI-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide is a complex organic compound that features a unique structure combining an azepane ring, a chlorophenyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the ethylbutanamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: These compounds share the azepane ring structure but differ in their substituents.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different additional functional groups.

    Ethylbutanamide derivatives: Compounds with the ethylbutanamide moiety but different ring structures.

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H31ClN2O

Molecular Weight

350.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethylbutanamide

InChI

InChI=1S/C20H31ClN2O/c1-3-16(4-2)20(24)22-15-19(17-11-7-8-12-18(17)21)23-13-9-5-6-10-14-23/h7-8,11-12,16,19H,3-6,9-10,13-15H2,1-2H3,(H,22,24)

InChI Key

MSUUIDWSCUEUBI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2

Origin of Product

United States

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